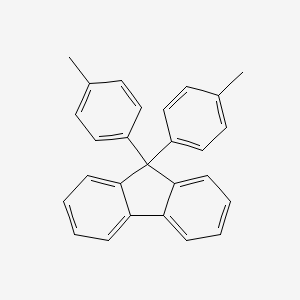

9,9-Di-p-tolyl-9H-fluorene

Beschreibung

Significance of Fluorene (B118485) Scaffold in Organic Electronic Materials

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in the design of organic electronic materials. Its rigid and planar biphenyl (B1667301) unit endows it with inherent electronic properties, such as a high photoluminescence quantum yield, making it an excellent candidate for light-emitting applications. mdpi.com The fluorene ring itself typically exhibits a violet-blue fluorescence. nih.gov One of the most significant advantages of the fluorene scaffold is its versatility, which arises from the ease of functionalization at several key positions, most notably the C-2, C-7, and C-9 positions. nih.gov This allows for the fine-tuning of its electronic and physical properties, such as the emission color, charge carrier mobility, and solubility.

This tunability has led to the development of a wide range of fluorene-based materials, including monomers, dendrimers, and polymers, with tailored characteristics for specific applications. nih.gov Consequently, conjugated polymers and small molecules incorporating the fluorene moiety have become integral components in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.gov

Unique Characteristics of 9,9-Disubstituted Fluorene Derivatives in Materials Science

While the fluorene core provides the fundamental electronic properties, the substitution at the C-9 position is crucial for practical applications. The methylene (B1212753) bridge in an unsubstituted fluorene is susceptible to oxidation, which can lead to the formation of fluorenone defects. These defects act as low-energy traps and emit undesirable green or yellow light, which compromises the color purity and efficiency of blue-emitting devices. nih.gov

By introducing two substituents at the C-9 position, this degradation pathway is effectively blocked. The choice of these substituents has a profound impact on the material's properties. For instance, attaching bulky alkyl or aryl groups at the C-9 position enhances the solubility of the resulting molecule and prevents intermolecular aggregation (π-stacking). mdpi.comchem-soc.si This is critical for forming high-quality, stable amorphous thin films, a prerequisite for efficient and long-lasting electronic devices. Aryl groups, in particular, are known to impart excellent thermal and morphological stability to the fluorene derivatives.

The introduction of bulky substituents like the p-tolyl groups in 9,9-Di-p-tolyl-9H-fluorene creates a three-dimensional, propeller-like structure. This steric hindrance around the fluorene core is instrumental in maintaining a glassy amorphous state, which is beneficial for device performance and longevity.

Role of this compound and Analogues in Contemporary Optoelectronic Research

The this compound core is a fundamental building block for a variety of high-performance materials in optoelectronics. While the parent compound itself is a key intermediate, its analogues, where additional functional groups are attached to the fluorene or tolyl rings, are of significant interest in contemporary research.

A prominent analogue is 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline), also known as DTAF. This molecule incorporates the 9,9-di-p-tolyl-fluorene concept, with the tolyl groups further functionalized with triphenylamine (B166846) moieties. DTAF has demonstrated exceptional performance as a hole transport layer (HTL) and an electron blocking layer (EBL) in OLEDs due to its high hole mobility and suitable energy levels. smolecule.comossila.com Its electron-rich nature makes it an effective component in creating efficient charge-transporting pathways within the device architecture. ossila.com Furthermore, DTAF can form exciplexes with electron-deficient materials, leading to yellow emission, which has been utilized in the fabrication of white-light OLEDs (WOLEDs). ossila.com

Another area of active research is the use of brominated derivatives, such as 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene, as versatile synthons. aksci.comechemi.com These molecules serve as a platform for creating more complex, conjugated structures through cross-coupling reactions, allowing for the development of a new generation of emitters and host materials for OLEDs. mdpi.com

The research into analogues extends to modifying the substituents at the 9-position. For example, replacing the tolyl groups with other functional moieties allows for the systematic tuning of the material's properties. Studies on compounds like 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) have shown that even with methyl groups at the C-9 position, the incorporation of tolyl-containing side groups leads to high-performance hole-transporting materials. mdpi.comnih.govscilit.com An OLED device using 2M-DDF as the hole transport material achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m², significantly outperforming devices based on the traditional hole-transport material TPD. mdpi.comnih.govscilit.com

The collective research on this compound and its analogues underscores the importance of this structural motif in developing robust, efficient, and tunable materials for the ever-evolving field of organic optoelectronics.

Compound Information

| Compound Name |

| This compound |

| Fluorene |

| Fluorenone |

| 4,4'-(9H-Fluorene-9,9-diyl)bis(N,N-di-p-tolylaniline) (DTAF) |

| 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene |

| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) |

| N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) |

| Triphenylamine |

Data Tables

Table 1: Properties of DTAF (an analogue of this compound)

| Property | Value | Reference |

| Chemical Formula | C₅₃H₄₄N₂ | smolecule.com |

| Molecular Weight | 708.93 g/mol | ossila.com |

| HOMO Level | 5.31 eV | ossila.com |

| LUMO Level | 1.84 eV | ossila.com |

| Triplet Energy (E_T) | 2.87 eV | ossila.com |

| Absorption (λ_max) | 304 nm (in THF) | ossila.com |

| Fluorescence (λ_em) | 431 nm (in THF) | ossila.com |

| Melting Point | 374 °C | ossila.com |

| Appearance | White powder/crystals | ossila.com |

| Primary Roles | Hole Transport Layer (HTL), Electron Blocking Layer (EBL) | ossila.com |

Table 2: Performance of OLEDs with a Fluorene-based Analogue (2M-DDF) as the Hole Transport Layer

| Device / Material | Max. Current Efficiency (CE_max) | Max. Luminance (L_max) | Turn-on Voltage (V_on) | Reference |

| OLED with 2M-DDF as HTL | 4.78 cd/A | 21,412 cd/m² | 3.8 V | nih.govscilit.com |

| OLED with TPD as HTL (Ref.) | 3.70 cd/A | 4,106 cd/m² | 4.3 V | mdpi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9,9-bis(4-methylphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZDANJGUJGWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633427 | |

| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54941-50-3 | |

| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 9,9 Di P Tolyl 9h Fluorene Systems

Application of Density Functional Theory (DFT) in Understanding Electronic Structures of 9,9-Di-p-tolyl-9H-fluorene Derivatives

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of this compound and its derivatives. DFT calculations, often employing functionals like B3LYP, are used to optimize molecular geometries and analyze molecular orbital surfaces. researchgate.netchemrxiv.orgnih.gov These calculations reveal how the introduction of different functional groups, such as electron-donating or electron-withdrawing moieties, influences the electronic properties of the core fluorene (B118485) structure. researchgate.netmissouristate.edu

For instance, studies on fluorene derivatives have shown that the substitution pattern significantly impacts the electronic structure. rsc.org The twisting of the fluorene unit, influenced by packing effects and the nature of the substituents at the C9 position, can be accurately modeled. mdpi.com DFT methods are also employed to understand the impact of incorporating fluorine atoms or other groups, which can alter the planarity of the molecular backbone and affect intermolecular and intramolecular interactions. researchgate.net These theoretical insights are crucial for predicting how structural modifications will tune the material's electronic behavior for applications in organic electronics. filgen.jp

Theoretical Elucidation of Frontier Molecular Orbitals (HOMO and LUMO)

A key aspect of computational studies on this compound derivatives is the characterization of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of HOMO and LUMO and their spatial distribution are critical in determining the optoelectronic properties of these materials. missouristate.edu

Theoretical calculations, primarily using DFT, provide accurate predictions of HOMO and LUMO energy levels. researchgate.netchemrxiv.orgfilgen.jp These studies have shown that chemical modifications can systematically tune these energy levels. For example, the introduction of electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower the LUMO level. missouristate.edu This tuning of the HOMO-LUMO gap is essential for designing materials with specific charge-injection or transport properties for devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells. chemrxiv.orgacs.org The localization of HOMO and LUMO on different parts of the molecule, such as the donor and acceptor units in a donor-acceptor architecture, is a key factor in achieving properties like thermally activated delayed fluorescence (TADF). researchgate.net

Below is a table showcasing theoretical HOMO and LUMO values for selected fluorene derivatives, illustrating the effect of different substituents.

| Compound Name | HOMO (eV) | LUMO (eV) | Basis Set/Functional |

| 9,9-di[4-(di-p-tolyl)aminophenyl]fluorene | 5.31 | 1.84 | Not Specified |

| 2,7-di(10H-phenoxazin-10-yl)-9,9′-spirobi[fluorene] | -5.15 | Not Specified | Not Specified |

| 2,7-di(10H-phenothiazin-10-yl)-9,9′-spirobi[fluorene] | -5.15 | Not Specified | Not Specified |

| 2-(2,7-bis(pyridin-3-ylethynyl) fluoren-9-ylidene) malononitrile | Not Specified | -2.50 | Not Specified |

This table is for illustrative purposes and combines data from different theoretical studies. Direct comparison requires consistent computational methods.

Prediction and Analysis of Electronic Transitions and Spectroscopic Properties

Time-dependent Density Functional Theory (TD-DFT) is a widely used method to predict and analyze the electronic transitions and spectroscopic properties of this compound derivatives. researchgate.net By calculating the excited states, TD-DFT can simulate UV-Vis absorption and emission spectra, providing insights into the nature of the electronic transitions. nih.govresearchgate.net

These calculations can identify whether a transition is a localized excitation within a part of the molecule (π-π* transition) or involves charge transfer between different molecular fragments (intramolecular charge transfer, ICT). nih.gov For example, in donor-acceptor substituted fluorene systems, the lowest energy absorption band is often attributed to a HOMO→LUMO transition with significant ICT character. nih.gov The calculated absorption and emission wavelengths can be compared with experimental spectra to validate the computational model and to understand the origin of the observed photophysical properties. nih.govmdpi.com This predictive capability is invaluable for screening new molecular designs for desired optical properties, such as specific emission colors for OLEDs. cnrs.fr

Computational Modeling of Intramolecular Charge Transfer Phenomena

Computational modeling is instrumental in understanding intramolecular charge transfer (ICT) phenomena in this compound derivatives, particularly those with donor-acceptor structures. missouristate.edu These models, often based on DFT and TD-DFT, can visualize the redistribution of electron density upon photoexcitation. researchgate.net

The analysis of HOMO and LUMO distributions provides a clear picture of the direction of charge transfer. missouristate.edu In many designs, the HOMO is localized on the electron-donating moiety, while the LUMO is on the electron-accepting part, facilitating ICT upon excitation. researchgate.net Computational studies can quantify the extent of charge transfer and how it is influenced by the molecular geometry, the nature of the donor and acceptor units, and the solvent environment. science.gov Understanding and controlling ICT is crucial for developing materials for applications such as nonlinear optics and TADF emitters, where the separation of HOMO and LUMO is a key design principle. researchgate.netresearchgate.net

Theoretical Studies on Redox Potentials and Mechanisms

Theoretical methods are employed to study the redox potentials and mechanisms of this compound derivatives. These calculations, often performed using DFT, can predict the oxidation and reduction potentials of a molecule, which are directly related to the HOMO and LUMO energy levels, respectively. nih.govmissouristate.edu

The calculated redox potentials are crucial for assessing the suitability of these materials for use in electronic devices. For instance, the oxidation potential indicates the ease of removing an electron (hole injection/transport), while the reduction potential indicates the ease of adding an electron (electron injection/transport). nih.govwayne.edu By comparing the calculated potentials with experimental data from techniques like cyclic voltammetry, researchers can gain a deeper understanding of the redox processes. nih.govelectrochemsci.org These studies also help in designing molecules with appropriate energy levels for efficient charge injection and transport in multilayer devices like OLEDs and perovskite solar cells. ktu.edu

Correlation of Theoretical Predictions with Experimental Data

A critical aspect of computational chemistry is the correlation of theoretical predictions with experimental data. For this compound systems, this involves comparing calculated properties such as molecular geometries, electronic transition energies, and redox potentials with results from X-ray crystallography, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry. nih.govmissouristate.edumdpi.com

Good agreement between theoretical and experimental data validates the computational models and methods used. nih.govunibas.it For example, DFT-optimized geometries are often compared with single-crystal X-ray diffraction data to confirm the predicted molecular conformation. mdpi.com Similarly, TD-DFT calculated absorption spectra are matched with experimental UV-Vis spectra to assign electronic transitions. mdpi.com Discrepancies between theory and experiment can also be informative, highlighting the need for more sophisticated theoretical models or pointing to specific environmental effects not captured in the calculation, such as solvent or solid-state packing interactions. nih.gov This iterative process of prediction and experimental verification is fundamental to advancing the rational design of new functional materials.

Charge Transport Mechanisms and Device Performance of 9,9 Di P Tolyl 9h Fluorene Derivatives

Investigation of Hole Transport Layer (HTL) Functionality

The primary function of a Hole Transport Layer (HTL) in an optoelectronic device is to facilitate the efficient transport of holes from the anode to the emissive or active layer while blocking the passage of electrons. Derivatives of 9,9-Di-p-tolyl-9H-fluorene are frequently engineered for this purpose. Their effectiveness as HTLs is rooted in their electronic and physical properties.

A key requirement for an efficient HTL is a Highest Occupied Molecular Orbital (HOMO) energy level that is well-aligned with the work function of the anode (commonly Indium Tin Oxide, ITO) and the HOMO level of the adjacent emissive layer. researchgate.net This alignment minimizes the energy barrier for hole injection. Fluorene-based compounds, particularly those incorporating triarylamine moieties like the di-p-tolyl groups, can be tuned to have high-lying HOMO levels (around -5.0 eV to -5.3 eV), which is advantageous for hole injection from the ITO anode. researchgate.netmdpi.com For instance, the compound 9,9-di[4-(di-p-tolyl)aminophenyl]fluorine (DTAF) is noted for its electron-rich nature and is commonly used as an HTL in OLEDs. ossila.com

In a comparative study, fluorenyl groups were incorporated into molecules structurally similar to the commercial HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD). nih.gov The resulting compounds, such as 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), demonstrated superior performance. mdpi.comresearchgate.net An OLED device using 2M-DDF as the HTL and Alq3 as the emitter achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m², significantly outperforming a similar device based on the widely used TPD. mdpi.comresearchgate.net This enhancement is attributed to the favorable energy level alignment and high carrier mobility of the fluorene (B118485) derivative. mdpi.com

Furthermore, the introduction of spiro[fluorene-9,9′-xanthene] (SFX) as a core building block has led to the development of highly efficient HTMs. acs.org These materials exhibit excellent film-forming capabilities and their HOMO levels are well-aligned with the band energies of perovskite layers, facilitating efficient charge transfer. acs.org

Electron Transport Characteristics in Fluorene-Based Materials

The compound DTAF, for example, has a LUMO level of 1.84 eV, enabling it to function as an effective EBL. ossila.com Polyfluorene-based polymers often exhibit ambipolar transport, meaning they can conduct both holes and electrons. researchgate.net However, in conventional device configurations, electrons often appear to be the majority carrier in fluorene polymers, and device performance is markedly improved by the inclusion of a dedicated HTL to improve charge balance. researchgate.net

Studies on poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo ossila.comnih.govmdpi.comthiadiazol-4,8-diyl)] (F8BT) have shown that electron transport is often limited by the presence of traps. rug.nl However, the intrinsic electron mobility can be significant. In some cases, the electron field-effect mobility in F8BT has been measured to be as high as ~10⁻³ cm²/V·s. rug.nl Achieving balanced electron and hole currents is crucial for ensuring that the recombination of charge carriers occurs within the desired emissive zone, which maximizes light output and prevents efficiency roll-off at high brightness. epo.org

Carrier Mobility Studies in Organic Electronic Devices

Carrier mobility (µ), a measure of how quickly charge carriers move through a material under an electric field, is a paramount performance metric for HTLs. High hole mobility (µh) is essential for reducing the series resistance of a device, lowering the turn-on voltage, and improving power efficiency. acs.org

Derivatives of this compound have demonstrated impressive hole mobilities. The space-charge limited current (SCLC) method is commonly used to determine these values. mdpi.comresearchgate.net In a study of fluorene-based TPD analogues, the hole mobilities were found to be significantly higher than that of TPD itself. mdpi.com The compound 2M-DDF exhibited a hole mobility of 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is nearly five times higher than that of TPD. mdpi.com This high mobility is attributed to the good film-forming properties of the fluorene-based molecule and a more favorable HOMO energy level for charge injection. mdpi.com

The table below summarizes the hole mobilities and key energy levels for several fluorene-based derivatives compared to the standard material TPD.

| Compound Name | HOMO (eV) | LUMO (eV) | Hole Mobility (µh) (cm² V⁻¹ s⁻¹) |

| DDF | -4.99 | -1.29 | 2.35 × 10⁻⁴ |

| 2M-DDF | -4.69 | -0.99 | 4.65 × 10⁻⁴ |

| 4M-DDF | -4.62 | -0.95 | 1.55 × 10⁻⁴ |

| TPD | -5.50 | - | ~1 × 10⁻⁴ |

| PFTPA | -5.34 | - | 1.12 × 10⁻⁵ |

| Data sourced from multiple studies for comparison. mdpi.commdpi.com |

While hole transport is dominant, electron mobility (µe) has also been studied. In blue-emitting polyfluorene derivatives, electron mobility was identified as the critical factor determining electroluminescence efficiency. nycu.edu.tw Polymers with low electron mobility suffered from poor device performance, highlighting the need for balanced charge transport. nycu.edu.tw

Influence of Molecular Structure on Charge Injection and Recombination Processes

The molecular structure of this compound derivatives has a profound impact on their electronic properties and, consequently, on charge injection and recombination within a device. Molecular engineering is a key strategy for optimizing these materials. acs.org

Charge Injection: Efficient charge injection is governed by the energy alignment between the HTL and adjacent layers. acs.org The HOMO level of the HTL can be precisely tuned by modifying the molecular structure. For example, introducing electron-donating groups, such as methoxy-substituted triphenylamine (B166846), can raise the HOMO level, reducing the hole injection barrier from the anode. mdpi.comrsc.org The introduction of a fluorenyl group and the adjustment of terminal methyl groups in TPD-like molecules led to tunable HOMO levels from -4.99 eV to -4.62 eV, directly impacting injection efficiency. mdpi.comresearchgate.net

Charge Recombination: The molecular structure also influences charge recombination. The bulky, three-dimensional spiro linkage in compounds like spiro-OMeTAD and other spirobifluorene derivatives is a crucial design element. acs.orgacs.org This spiro-center connects two π-conjugated systems through a common sp³-hybridized atom, forcing a nearly perpendicular arrangement. acs.orgacs.org This geometry effectively suppresses intermolecular interactions and π-π stacking, which can lead to the formation of aggregates that act as quenching sites for excitons. encyclopedia.pub By preventing tight molecular packing, the spiro structure helps to ensure that recombination is radiative and occurs efficiently on the intended emitter molecules. acs.org Furthermore, incorporating specific functional groups can passivate defects at the HTL/perovskite interface, which reduces non-radiative recombination losses and improves device stability and performance. acs.org

Impact of Material Crystallinity on Charge Transport Efficiency and Device Longevity

The morphology of the thin film HTL, specifically its degree of crystallinity, plays a critical role in both charge transport efficiency and the operational stability of the device. ucla.eduresearchgate.net Organic semiconductor films can exist in states ranging from highly crystalline (ordered) to fully amorphous (disordered).

In some polymer systems, increased crystallinity can enhance charge carrier mobility because the ordered packing allows for better delocalization of charge carriers along the polymer backbone. ucla.eduosti.gov However, this is not always beneficial. The presence of grain boundaries in polycrystalline films can act as traps for charge carriers, impeding transport. researchgate.net Moreover, many high-performance materials used in vacuum-deposited OLEDs have good crystallinity, which makes them difficult to dissolve for solution-based processing and can lead to the formation of crystalline domains over time. patsnap.com

For many applications, a stable amorphous state is highly desirable. nih.govresearchgate.net The bulky substituents at the C9 position of the fluorene core, such as the tolyl groups in this compound, introduce significant steric hindrance that disrupts regular molecular packing. mdpi.com This inherent structural feature helps to suppress crystallization and promotes the formation of smooth, uniform, and morphologically stable amorphous films. nih.govmdpi.com This stability is crucial for device longevity, as the crystallization of a layer during operation can create defects, increase surface roughness, and ultimately lead to device failure. mdpi.com The use of spiro-linked structures is another effective strategy to inhibit crystallization and enhance the morphological stability of the film, contributing to longer device lifetimes. acs.org

Table of Mentioned Compounds

| Abbreviation / Common Name | Full Chemical Name |

| This compound | This compound |

| DTAF | 9,9-di[4-(di-p-tolyl)aminophenyl]fluorene |

| TPD | N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine |

| DDF | 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| 2M-DDF | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| 4M-DDF | 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| Alq3 | Tris(8-hydroxyquinolinato)aluminium |

| SFX | spiro[fluorene-9,9′-xanthene] |

| F8BT | poly[(9,9-di-n-octylfluorenyl-2,7-diyl)-alt-(benzo ossila.comnih.govmdpi.comthiadiazol-4,8-diyl)] |

| PFTPA | poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene |

| spiro-OMeTAD | 2,2′,7,7′-tetrakis[N,N-di-p-methoxyphenyl-amine]-9,9′-spirobifluorene |

Applications of 9,9 Di P Tolyl 9h Fluorene in Organic Light Emitting Diodes Oleds

Utilization as Hole Transport Layer Materials in OLEDs

Derivatives of 9,9-Di-p-tolyl-9H-fluorene are widely recognized for their efficacy as hole transport layer (HTL) materials in OLEDs. The inherent properties of the fluorene (B118485) unit, such as high hole mobility and excellent thermal stability, make these compounds suitable for facilitating the efficient transport of holes from the anode to the emissive layer. nih.gov

For instance, a derivative, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), has demonstrated superior performance as an HTL material. nih.govnih.govscilit.com This compound exhibits high hole mobility, which is a critical factor for achieving high-performance OLEDs. nih.gov The introduction of a fluorenyl group into molecules structurally similar to the conventional HTM N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD) has been shown to improve solubility and carrier transport properties. scilit.com

Research has shown that OLEDs utilizing 2M-DDF as the HTL with an Alq3 emitter can achieve a maximum current efficiency (CE) of 4.78 cd/A and a high luminance of 21,412 cd/m². nih.govnih.gov These performance metrics are significantly better than those of devices using the traditional HTL material TPD. nih.gov The high hole mobility of 2M-DDF, measured at 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹, contributes to this enhanced performance. nih.gov

Another derivative, 9,9-di[4-(di-p-tolyl)aminophenyl]fluorene (DTAF), is also utilized as a hole transporting and electron blocking material in OLED devices due to its electron-rich nature. ossila.com

The following table summarizes the performance of an OLED device using a this compound derivative as the HTL.

| Hole Transport Material | Emitter | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Alq3 | 4.78 nih.govnih.gov | 21,412 nih.govnih.gov | 3.8 nih.govnih.gov |

| TPD (for comparison) | Alq3 | 3.70 nih.gov | 4,106 nih.gov | 4.3 nih.gov |

Role as Host Materials for Phosphorescent and Fluorescent Emitters

Fluorene-based compounds, including derivatives of this compound, serve as effective host materials for both phosphorescent and fluorescent emitters in the emissive layer (EML) of OLEDs. Their wide energy bandgap and high triplet energy levels are crucial for efficiently transferring energy to the dopant emitters.

In phosphorescent OLEDs (PHOLEDs), a high triplet energy host is essential to prevent back energy transfer from the phosphorescent dopant, thereby ensuring high efficiency. A silane-fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), has been successfully used as a host for the blue phosphorescent emitter FIrpic, leading to highly efficient sky-blue PHOLEDs. researchgate.net

For fluorescent OLEDs, fluorene-based materials can act as either the fluorescent emitter itself or as a host for a fluorescent dopant. For example, two bipolar materials based on a 9,9-diphenyl-9H-fluorene donor were used as hosts for a yellow phosphorescent dopant and also as non-doped fluorescent emitters. mdpi.com A fluorinated 9,9'-spirobifluorene derivative, Spiro-(3,5)-F, has been employed as a host for a blue fluorescent dopant, resulting in efficient blue OLEDs. researchgate.net

The versatility of these materials allows for their application in various types of OLEDs, contributing to the development of highly efficient and stable devices.

Development of High-Efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

The development of high-efficiency PHOLEDs has been significantly advanced by the use of host materials derived from this compound. These materials help to achieve the theoretical 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov

A key requirement for a PHOLED host material is a high triplet energy to confine the triplet excitons on the phosphorescent guest molecules. univ-rennes.fr A novel silane-fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), when used as a host with the blue phosphor FIrpic, resulted in a PHOLED with a maximum external quantum efficiency (EQE) of 15%. researchgate.net When a different blue phosphor, FIrfpy, was used with the same host, the EQE was 9.4%. researchgate.net These efficiencies represent a significant improvement over devices using conventional hosts like 1,3-bis(9-carbazolyl)benzene (mCP). researchgate.net

Furthermore, bipolar host materials incorporating a 9,9-diphenyl-9H-fluorene donor have been synthesized for yellow PHOLEDs. mdpi.com A device using FLU-TPA/PYR as the host for a yellow phosphorescent dopant achieved a current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W. mdpi.com These results underscore the importance of fluorene-based hosts in fabricating high-efficiency PHOLEDs.

The following table presents the performance of PHOLEDs using this compound derivatives as host materials.

| Host Material | Phosphorescent Emitter | Max. External Quantum Efficiency (%) | Max. Current Efficiency (cd/A) | Emission Color |

| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrpic | 15 researchgate.net | 30.6 researchgate.net | Sky-Blue |

| Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrfpy | 9.4 researchgate.net | 15.1 researchgate.net | Blue |

| N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR) | PO-O1 (yellow dopant) | - | 21.70 mdpi.com | Yellow |

Strategies for Tuning Electroluminescence Emission Colors (Blue, Green, Red)

Derivatives of this compound play a role in strategies aimed at tuning the electroluminescence (EL) emission colors of OLEDs. This can be achieved by modifying the chemical structure of the fluorene-based material itself or by using it as a host for different colored emitters.

By introducing different electron-donating or electron-withdrawing groups to the fluorene core, the energy levels (HOMO and LUMO) of the resulting material can be adjusted, which in turn influences the emission color. For example, new fluorescent D-A-D dyes containing a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor unit and different electron-withdrawing groups have been synthesized, demonstrating that the replacement of lighter heteroatoms with heavier ones allows for fine-tuning of the emission maximum to achieve red electroluminescence. mdpi.comresearchgate.net

As a host material, the wide bandgap of fluorene derivatives allows for efficient energy transfer to blue, green, and red emitters. For instance, a fluorinated 9,9'-spirobifluorene derivative has been used as a host for a blue fluorescent dopant to achieve stable blue emission. researchgate.net Similarly, bipolar materials based on a 9,9-diphenyl-9H-fluorene donor have been used as hosts for yellow phosphorescent emitters. mdpi.com

The ability to form exciplexes with electron-deficient materials is another strategy for color tuning. For example, 9,9-di[4-(di-p-tolyl)aminophenyl]fluorene (DTAF) can form an exciplex with PO-T2T to generate yellow emission. ossila.com This approach was utilized to create a white-light OLED (WOLED) by blending mCP/PO-T2T and DTAF/PO-T2T, which exhibited maximum current and power efficiencies of 27.7 cd/A and 15.8 lm/W, respectively. ossila.com

Enhancement of External Quantum Efficiency (EQE) and Luminous Efficiency in Devices

The use of this compound derivatives in OLEDs has led to significant enhancements in both external quantum efficiency (EQE) and luminous efficiency. These improvements are a direct result of the excellent charge transport and energy transfer properties of these materials.

In PHOLEDs, the high triplet energy of fluorene-based hosts ensures that the energy from triplet excitons is efficiently transferred to the phosphorescent dopant, leading to high EQE. A PHOLED employing triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) as the host for a sky-blue phosphorescent emitter (FIrpic) achieved a remarkable maximum EQE of 15%. researchgate.net Another example is a yellow PHOLED with a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host that reached a peak EQE of 27.1%. rsc.org

In fluorescent OLEDs, while the theoretical internal quantum efficiency is limited, the use of advanced device structures and materials like fluorene derivatives can still lead to high efficiencies. A fluorinated 9,9'-spirobifluorene derivative used as a host for a blue fluorescent dopant resulted in a device with a maximum EQE of 3.85% and a current efficiency of 6.51 cd/A. researchgate.net

The table below showcases the enhanced efficiencies achieved with OLEDs incorporating this compound derivatives.

| Device Type | Host Material | Emitter | Max. EQE (%) | Max. Luminous Efficiency (cd/A) |

| PHOLED | Triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F) | FIrpic | 15 researchgate.net | 30.6 researchgate.net |

| PHOLED | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based | PO-01 | 27.1 rsc.org | 80.0 rsc.org |

| Fluorescent OLED | Spiro-(3,5)-F | 4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl | 3.85 researchgate.net | 6.51 researchgate.net |

| Fluorescent OLED | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) (as HTL) | Alq3 | - | 4.78 nih.govnih.gov |

Optimization of Device Turn-On Voltage and Maximum Brightness

The incorporation of this compound derivatives into OLEDs has proven effective in optimizing key device parameters such as turn-on voltage and maximum brightness. A lower turn-on voltage reduces power consumption, while high maximum brightness is crucial for display applications.

The excellent hole injection and transport properties of fluorene-based HTLs contribute to a lower turn-on voltage. For example, an OLED with 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) as the HTL exhibited a turn-on voltage of 3.8 V, which is lower than the 4.3 V observed for a device with the conventional TPD material. nih.govnih.gov This lower turn-on voltage is attributed to the better energy level alignment and higher hole mobility of the fluorene derivative. nih.gov

Furthermore, the use of these advanced materials can lead to significantly higher maximum brightness. The same device with 2M-DDF as the HTL reached a maximum luminance of 21,412 cd/m², a substantial improvement over the 4,106 cd/m² achieved with the TPD-based device. nih.govnih.gov

When used as host materials, fluorene derivatives also contribute to favorable device characteristics. A yellow PHOLED with a spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based host demonstrated a very low turn-on voltage of 2.1 V and an exceptionally high maximum luminance of 142,464 cd/m². rsc.org

The following table provides a comparison of turn-on voltage and maximum brightness for OLEDs with and without this compound derivatives.

| Material Role | Specific Compound | Emitter | Turn-on Voltage (V) | Maximum Brightness (cd/m²) |

| HTL | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Alq3 | 3.8 nih.govnih.gov | 21,412 nih.govnih.gov |

| HTL (Comparison) | TPD | Alq3 | 4.3 nih.gov | 4,106 nih.gov |

| Host | Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based | PO-01 | 2.1 rsc.org | 142,464 rsc.org |

| Host | N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine (FLU-TPA/PYR) | PO-01 | - | - |

Mitigation of Efficiency Roll-Off in High-Brightness OLEDs

Efficiency roll-off, the decrease in efficiency at high brightness levels, is a significant challenge in OLED technology, particularly for applications requiring high luminance. acs.org Materials derived from this compound have been instrumental in mitigating this issue.

The balanced charge transport properties of bipolar host materials based on fluorene derivatives help to confine the recombination zone within the emissive layer, reducing exciton (B1674681) quenching processes that contribute to efficiency roll-off. mdpi.com

Research on aggregation-induced delayed fluorescence (AIDF) emitters incorporating a 9,9-dihexylfluorene (B1587949) unit has shown promising results in reducing efficiency roll-off. frontiersin.org A vacuum-deposited OLED using one such emitter exhibited a very small efficiency roll-off of only 0.2% at a luminance of 1,000 cd/m². frontiersin.org Another solution-processed device showed a low efficiency roll-off of 6.06% at the same luminance. frontiersin.org

A blue fluorescent OLED using a fluorinated 9,9'-spirobifluorene derivative as the host material also exhibited low efficiency roll-off at high luminance, demonstrating the stability of the device performance. researchgate.net This stability is crucial for the practical application of OLEDs in lighting and high-brightness displays.

The development of advanced device architectures, such as phosphor-assisted thermally activated delayed fluorescence (TADF)–sensitized fluorescence (TPSF), has also been shown to dramatically reduce efficiency roll-off. nih.gov While not directly focused on this compound, this research highlights the importance of material and device engineering in overcoming the roll-off phenomenon, an area where fluorene derivatives continue to play a crucial role.

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| 2M-DDF | 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene |

| Alq3 | Tris(8-hydroxyquinolinato)aluminium |

| DTAF | 9,9-di[4-(di-p-tolyl)aminophenyl]fluorene |

| FIrpic | Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate |

| FIrfpy | Not explicitly defined in the provided context |

| FLU-TPA/PYR | N1-(9,9-diphenyl-9H-fluoren-2-yl)-N1-(4,6-diphenylpyrimidin-2-yl)-N4,N4-diphenylbenzene-1,4-diamine |

| mCP | 1,3-Bis(N-carbazolyl)benzene |

| PO-O1 | Iridium(III) bis(4-(4-tert-butylphenyl) thieno[3,2-c]pyridinato-N,C2′) acetylacetonate |

| PO-T2T | Not explicitly defined in the provided context |

| Spiro-(3,5)-F | Fluorinated 9,9'-spirobifluorene derivative |

| TPD | N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine |

| TPSi-F | triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane |

Exciplex Formation and Its Application in Fluorene-Based OLED Systems

Exciplexes, or excited-state complexes, are formed at the interface between an electron-donating material and an electron-accepting material. frontiersin.org In the context of Organic Light-Emitting Diodes (OLEDs), this phenomenon is harnessed to enhance device efficiency and tune emission colors. Derivatives of this compound are often employed as a key component in these exciplex-forming systems due to their favorable electronic properties and good thermal stability. mdpi.com

The formation of an exciplex occurs when an electron from the highest occupied molecular orbital (HOMO) of the donor molecule is transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule upon excitation. This creates a transient, bound excited state that is distinct from the excited states of the individual molecules. tandfonline.com A key characteristic of exciplex emission is a significant redshift in the photoluminescence spectrum compared to the emissions of the constituent donor and acceptor molecules. This is a direct result of the charge transfer character of the excited state. tandfonline.com

In fluorene-based OLED systems, a derivative of this compound can act as either the electron donor or part of the host material. For instance, 9,9-di[4-(di-p-tolyl)aminophenyl]fluorene (DTAF), which incorporates electron-rich triphenylamine (B166846) units, is a well-known hole-transporting material that can act as the donor in an exciplex system. ossila.comresearchgate.net When paired with a suitable electron-accepting material, such as 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) or its derivatives like PO-T2T, an exciplex can be formed at the interface of the two layers. ossila.comresearchgate.net

The energy of the exciplex emission is determined by the energy difference between the LUMO of the acceptor and the HOMO of the donor. researchgate.net This allows for the tuning of the emission color by carefully selecting the donor and acceptor materials. researchgate.net Research has demonstrated the ability to achieve a range of emission colors, from blue to red, by pairing different donor materials with an acceptor like PO-T2T. researchgate.net

One of the significant advantages of utilizing exciplexes in OLEDs is the potential to harvest triplet excitons through a process called thermally activated delayed fluorescence (TADF). Exciplexes can exhibit a small energy gap between their singlet and triplet excited states (ΔEST). frontiersin.org This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state to the emissive singlet state, thereby increasing the internal quantum efficiency of the device. frontiersin.orgtandfonline.com

Research Findings and Device Performance

Several studies have explored the use of this compound derivatives in exciplex-based OLEDs, leading to devices with notable performance characteristics.

For example, an all-exciplex-based white OLED (WOLED) was fabricated using two separate exciplex-forming layers. tandfonline.com One layer consisted of a blend of mCP and PO-T2T for blue emission, while the other utilized a blend of DTAF and PO-T2T for yellow emission. tandfonline.comossila.com This tandem device achieved a maximum external quantum efficiency (EQE) of 11.6%, with a current efficiency of 27.7 cd/A and a power efficiency of 15.8 lm/W. ossila.com

In another study, various donor materials were paired with the acceptor PO-T2T to tune the electroluminescence (EL) maximum. researchgate.net The resulting exciplex emissions ranged from blue to red, demonstrating the versatility of this approach. The specific EL maxima for different donors are detailed in the table below.

Table 1: Electroluminescence (EL) Maxima of Exciplex OLEDs with PO-T2T as the Acceptor

| Donor Material | EL Maximum (nm) | Emission Color |

| mCP | 471 | Blue |

| TCTA | 552 | Green |

| DTAF | 572 | Yellow |

| TAPC | 586 | Orange |

| NPNPB | 657 | Red |

| Data sourced from ResearchGate researchgate.net |

The device utilizing the mCP:PO-T2T blue exciplex exhibited a notable performance with a maximum external quantum efficiency (ηext) of 8.0%, a current efficiency (CE) of 15.5 cd A−1, and a power efficiency (PE) of 18.4 lm W−1. researchgate.net

Furthermore, research into blue-emitting exciplexes has led to the development of efficient devices. For instance, a blue exciplex system composed of 9,9-bis[4-(9-carbazolyl)phenyl]fluorene (CPF) as the donor and PO-T2T as the acceptor achieved an EQE of 9.5%, a current efficiency of 35.3 cd/A, and a power efficiency of 41.3 lm/W. mdpi.com

The structure of the OLED device itself is crucial for efficient exciplex formation and light emission. A common device architecture involves several layers deposited via thermal vacuum evaporation. mdpi.comsemanticscholar.org These layers typically include a hole injection layer (e.g., MoO3), a hole transport layer (e.g., NPB), an electron/exciton blocking layer (e.g., TCTA), the exciplex-forming system, an electron transport layer (e.g., TPBi), and an electron injection layer (e.g., LiF). mdpi.comsemanticscholar.org The exciplex can be formed at the interface of two distinct layers or within a blended guest-host system. mdpi.com

Interactive Data Table: OLED Performance with Fluorene-Based Exciplexes

Applications of 9,9 Di P Tolyl 9h Fluorene in Organic Photovoltaics Opvs

Use as Electron Donor Materials in Organic Solar Cells

Fluorene-based derivatives are integral to the creation of electron donor materials for organic solar cells. Conjugated polymers, in particular, have been widely explored for their role as donor materials in OPV devices. mdpi.com The core structure of these polymers often incorporates fluorene (B118485) units to enhance their optoelectronic properties.

In the design of donor materials, a donor-π bridge-acceptor (D-π-A) architecture is a common strategy. Research into carbazole-based D-π-A small molecules for vacuum-deposited bulk-heterojunction OPVs has shown promising results. researchgate.net In one such study, a novel donor material combined with a fullerene acceptor (C70) resulted in a device with a high open-circuit voltage (Voc) of 1.02 V and a power conversion efficiency (PCE) of 4.93%. researchgate.net

Furthermore, new fluorescent dyes with a Donor-Acceptor-Donor (D-A-D) structure have been synthesized using 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as the donor unit. researchgate.netresearchgate.net This specific donor building block highlights the utility of the tolyl-substituted amine structure, which is related to the tolyl-substituted fluorene, in creating materials for optoelectronic applications. researchgate.net The strategic design of these donor materials, often involving fluorene or its analogs, is crucial for achieving efficient charge separation and transport within the solar cell.

Development of Fluorene-Based Dyes for Dye-Sensitized Solar Cells (DSSCs)

The fluorene unit is frequently employed in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.net These systems benefit from fluorene's inherent photostability and high fluorescent quantum yield. researchgate.net

One area of development involves "push-pull" dyes, where fluorene units act as spacers between electron-donating and electron-accepting moieties. nih.gov An experimental study of three such dyes, featuring one, two, and three fluorene spacers, revealed that the number of spacer units significantly impacts device performance. The dye with two fluorene units, zzx-op1-2, demonstrated superior performance in p-type DSSCs, achieving a photocurrent density of 7.57 mA cm⁻² under simulated sunlight. nih.gov Theoretical calculations and experimental measurements indicated that this optimal structure leads to lower photocurrent losses and a longer hole lifetime. nih.gov

Another approach involves using the fluoren-9-ylidene moiety as a structural component in the dye's antenna. Three dyes designed with a triarylamine donor, a cyanoacrylic acid acceptor, and a fluoren-9-ylidene antenna were synthesized and tested in DSSCs. utep.edu The incorporation of the fluorene-9-ylidene unit resulted in a high open-circuit voltage (Voc) of up to 0.794 V, with the best-performing dye achieving a power conversion efficiency (η) of 4.73%. utep.edu

Researchers have also explored D-A-π-A type sensitizers for DSSCs, using a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole as the donor fragment, which again emphasizes the role of the p-tolyl group in these molecular designs. researchgate.net The study highlighted how the structure of the internal acceptor and the π-spacer influences the optical and photovoltaic properties of the resulting sensitizers. researchgate.net

Integration into Conjugated Polymers for Enhanced Photovoltaic Performance

The integration of fluorene units into conjugated polymer backbones is a key strategy for developing advanced materials for OPVs. mdpi.comresearchgate.net The bulky substituents at the C9 position of the fluorene monomer, such as alkyl or aryl (e.g., p-tolyl) groups, are critical as they enhance the solubility and processability of the resulting polymers without compromising their electronic properties. mdpi.comossila.com

Alternating conjugated copolymers composed of 9,9-disubstituted fluorene and other moieties like thieno[3,2-b]thiophene (B52689) have been synthesized and investigated for their photovoltaic potential. researchgate.net These polymers exhibit good thermal stability, with decomposition temperatures often exceeding 300 °C. researchgate.net The specific side chains on the fluorene unit can be used to tune the material's properties. For instance, poly(9,9-dialkylfluorene) derivatives are widely studied and can be modified to tune emission colors from blue to green. researchgate.net

Fluorene and thiophene-based conjugated polymers are particularly noted for their application in polymer solar cells. researchgate.net The synthesis of these polymers is often achieved through methods like Suzuki or Stille coupling, reacting fluorene-based monomers (e.g., 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) with other aromatic units. mdpi.comossila.comucl.ac.uk These polymers serve as the electron-donating material in the active layer of the solar cell. mdpi.com The resulting materials often possess low-lying HOMO energy levels (around -5.59 eV), which is beneficial for chemical stability and achieving a high open-circuit voltage in the final device. mdpi.com

Impact on Power Conversion Efficiency (PCE) in OPV Devices

The power conversion efficiency (PCE) is the critical metric for evaluating the performance of organic photovoltaic devices. The molecular design of materials based on fluorene derivatives has a direct and significant impact on the PCE.

In the realm of non-fullerene acceptors, a molecule with a 9,9’-spirobi[9H-fluorene] (SBF) core and perylenediimide (PDI) periphery was used as an electron acceptor with a PTB7-Th polymer donor. nih.govrsc.org This device achieved a high PCE of 5.34%, demonstrating that 3D molecular structures based on fluorene can be high-performance electron acceptors. nih.govrsc.org

For small molecule-based OPVs, a device using a carbazole-based donor containing fluorene-like structures and a C70 acceptor reached a PCE of 4.93%, largely due to a very high open-circuit voltage of 1.02 V. researchgate.net In tandem polymer solar cells, which stack multiple cells with complementary absorption spectra, a PCE of 10.6% has been reported. nih.gov These advanced devices utilize high-performance low-bandgap polymers, which often incorporate fluorene derivatives in their structure, to absorb a broader range of the solar spectrum. nih.gov

Recent breakthroughs have pushed the boundaries of OPV efficiency even further. A record PCE of 18.07% was achieved using a quaternary blend strategy, which involves four different components in the active layer to optimize light absorption and charge transport pathways. nrel.gov While not solely reliant on fluorene, this holistic design approach benefits from the principles learned from developing high-performance building blocks like fluorene derivatives. nrel.gov The table below summarizes the performance of various OPV devices incorporating fluorene-based materials.

| Device Type | Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Citation(s) |

| BHJSC | PTB7-Th | SBF-PDI4 | 5.34 | - | - | - | nih.gov, rsc.org |

| p-DSSC | zzx-op1-2 Dye | NiO | - | - | 7.57 | - | nih.gov |

| DSSC | Dye 3 (fluoren-9-ylidene) | TiO₂ | 4.73 | 0.794 | - | - | utep.edu |

| Small Molecule OPV | F1 (Carbazole-based) | C70 | 4.93 | 1.02 | - | - | researchgate.net |

| Tandem Polymer Cell | - | - | 10.6 | - | - | - | nih.gov |

| Quaternary Blend OPV | - | - | 18.07 | - | - | - | nrel.gov |

| MPNP-Enhanced OPV | PM6 | Y6 + MPNPs | 14.24 | 0.85 | 23.98 | 0.691 | mdpi.com |

Design of Fluorene-Based Small Molecule Acceptors (SMAs) for OPVs

For many years, fullerene derivatives were the dominant electron acceptors in OPVs. However, their limitations have driven the development of non-fullerene small molecule acceptors (SMAs), where fluorene-based structures have proven to be highly effective. core.ac.uk

A key design strategy for SMAs is the acceptor-donor-acceptor (A-D-A) architecture. core.ac.uk The three-dimensional, non-planar structure of certain fluorene derivatives is particularly advantageous. For example, a molecule featuring a 9,9’-spirobi[9H-fluorene] (SBF) core, which creates a rigid and perpendicular arrangement of two fluorene units, was functionalized with four perylenediimide (PDI) acceptor units at its periphery. nih.govrsc.org This compound, SBF-PDI4, exhibits a low-lying LUMO energy level of -4.11 eV, comparable to that of fullerene acceptors, but with stronger light absorption. nih.govrsc.org Solar cells fabricated using this fluorene-cored SMA as the electron acceptor achieved a notable PCE of 5.34%. nih.govrsc.org

The design of fluorenone-based donor-acceptor small molecules has also been explored. researchgate.net In these molecules, the fluorenone unit acts as an acceptor core. By attaching different donor groups, the electronic properties can be tuned for applications in organic electronics. researchgate.net The use of the bulky, structurally defined fluorene core is a recurring theme in preventing excessive aggregation and controlling the morphology of the active layer blend, which is crucial for efficient device operation. core.ac.uk

Application of Fluorene Derivatives as Interface Layer Materials in Solar Cells

In addition to being active components in the light-harvesting layer, fluorene derivatives are also used as interface layer materials in solar cells to improve device efficiency and stability. These layers facilitate more efficient charge transport and extraction while blocking unwanted charge recombination at the interfaces between the active layer and the electrodes. researchgate.netossila.com

Similarly, hole-transporting materials (HTMs) are crucial interface layers in perovskite solar cells (PSCs). d-nb.info The most famous and successful HTM, Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene), is a spirobifluorene derivative. Its rigid, three-dimensional structure provided by the spiro-fluorene core is essential for its function, creating an efficient pathway for holes to be transported to the anode while simultaneously blocking electrons. d-nb.info The introduction of such interface layers can lead to a significant increase in both the open-circuit voltage (Voc) and the short-circuit current (Jsc) by reducing charge recombination at the donor-acceptor interface. researchgate.net

Other Advanced Optoelectronic Applications of 9,9 Di P Tolyl 9h Fluorene Derivatives

Fluorescent Sensors and Chemosensors

Derivatives of 9,9-Di-p-tolyl-9H-fluorene are increasingly utilized in the development of fluorescent sensors and chemosensors due to their responsive fluorescence properties. rsc.org These sensors are designed to detect specific analytes, such as metal ions or changes in pH, through a measurable change in their fluorescence intensity or wavelength. rsc.org The principle behind their function often involves a "turn-on" or "turn-off" mechanism, where the presence of the target analyte either enhances or quenches the fluorescence of the sensor molecule. nih.gov

For instance, fluorene-based compounds incorporating pyridinyl groups can act as "turn-on" fluorescent chemosensors for certain metal ions. nih.gov The interaction between the metal ion and the pyridinyl moiety alters the electronic structure of the fluorene (B118485) derivative, leading to a significant increase in fluorescence. This high sensitivity and selectivity make them valuable tools for environmental monitoring and biological research. rsc.orgmdpi.com

Another approach involves the arylation of 9-cycloheptatrienylidene fluorene (9-CHF) at the 2,7-positions of the fluorene unit. rsc.org While 9-CHF itself is non-emissive, these modifications can induce strong fluorescent emissions under acidic conditions, enabling their use as potential fluorescent chemosensors for pH detection. rsc.org

Table 1: Examples of this compound Derivatives in Fluorescent Sensing

| Derivative Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Fluorene with Pyridinyl Groups | Metal Ions | "Turn-on" Fluorescence | nih.gov |

| 2,7-Arylated 9-CHF | pH (Acidity) | Induced Fluorescence | rsc.org |

Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of this compound derivatives make them promising candidates for the active layer in Organic Field-Effect Transistors (OFETs). mdpi.com OFETs are fundamental components of modern flexible and low-cost electronics, and the performance of these devices is heavily dependent on the charge carrier mobility of the organic semiconductor used. mdpi.commdpi.com

Fluorene-based molecules have been engineered to act as high-performance hole-transporting materials (HTMs). mdpi.com For example, a series of fluorene derivatives structurally similar to the commercial HTM TPD were synthesized, including 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF). mdpi.comdntb.gov.uaresearchgate.netnih.gov This compound exhibited a high hole mobility of 4.35 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is a significant improvement over many existing materials. mdpi.com The incorporation of such materials into OFETs can lead to enhanced device performance, including higher on/off current ratios and lower operating voltages. researchgate.net

Furthermore, the versatility of the fluorene core allows for the development of both p-type (hole-transporting) and potentially ambipolar materials, broadening their applicability in complex organic circuits. sioc-journal.cnacs.org Research has also explored the use of spiro[acridine-fluorene] derivatives as charge trapping layers in OFET-based memory devices. sioc-journal.cn

Table 2: Performance of OFETs based on this compound Derivatives

| Derivative | Role in OFET | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Finding | Reference |

|---|---|---|---|---|

| 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) | Hole-Transporting Material | 4.35 × 10⁻⁴ | Higher mobility compared to similar fluorene derivatives. | mdpi.com |

| 2,7-diphenyl-9H-fluorene | High-Mobility Semiconductor | ~0.08 | Exceptional crystalline-enhanced emission and good charge carrier mobility. | mdpi.com |

Long-Afterglow Materials and Room-Temperature Phosphorescence Applications

A particularly exciting application of this compound derivatives is in the creation of materials exhibiting long-afterglow and room-temperature phosphorescence (RTP). dntb.gov.uarhhz.netnih.gov RTP is a phenomenon where a material continues to emit light for a noticeable duration after the excitation source is removed. This property is highly sought after for applications in safety signage, data encryption, and bioimaging. nih.govresearchgate.net

Purely organic RTP materials are of great interest, and fluorene derivatives have shown significant promise in this area. dntb.gov.uarhhz.net For instance, when 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) was used as a guest molecule in a host-guest system, it displayed an afterglow duration of 10 seconds, which was 2.5 times longer than that of the standard material TPD. mdpi.comdntb.gov.ua This enhancement is attributed to the rigid structure of the fluorene unit, which helps to suppress non-radiative decay pathways and promote the phosphorescent emission. rhhz.net

Researchers have also developed ultralong blue organic RTP with lifetimes reaching up to 2.3 seconds and a high phosphorescence quantum yield of 29.27% through the assembly of fluorene-based phosphors in water. dntb.gov.ua These materials also demonstrate high thermal stability, making them suitable for a range of practical applications. dntb.gov.uarsc.org

Table 3: Phosphorescent Properties of this compound Based Materials

| Material System | Afterglow Duration (s) | Phosphorescence Quantum Yield (%) | Emission Color | Reference |

|---|---|---|---|---|

| 2M-DDF as guest | 10 | Not Specified | Not Specified | mdpi.comdntb.gov.ua |

| Assembled Fluorene Phosphors in Water | 2.3 | 29.27 | Blue | dntb.gov.ua |

Potential in Electrochromic Materials

Electrochromic materials are substances that change their color in response to an applied electrical voltage. This property is the basis for technologies such as smart windows, anti-glare mirrors, and low-power displays. Derivatives of this compound have been investigated for their potential in this field. amazonaws.com

Polymers incorporating the fluorene moiety can exhibit reversible color changes upon electrochemical oxidation and reduction. rsc.org For example, a conjugated all-fluorene polyazomethine demonstrated a stark color change from yellow to red when doped with trifluoroacetic acid or iron(III) chloride. rsc.org This change could be reversed by neutralization. rsc.org Electrochemical oxidation of this polymer also resulted in a significant bathochromic shift in its absorbance spectrum. rsc.org

The electrochemical and optical properties of these materials can be tuned by modifying the donor and acceptor units attached to the fluorene core. researchgate.net For instance, copolymers based on fluorene and dithiophene derivatives have been synthesized for high-performance electrochromic devices. mdpi.comoaepublish.com These polymers exhibit well-defined redox couples and distinct color changes between their neutral and oxidized states. researchgate.net

Table 4: Electrochromic Properties of Fluorene-Based Polymers

| Polymer System | Neutral State Color | Oxidized State Color | Key Feature | Reference |

|---|---|---|---|---|

| All-fluorene polyazomethine | Yellow | Red (doped) | Reversible color change with chemical and electrochemical doping. | rsc.org |

| Poly(fluorene-co-dithiophene) | Yellow | Green | Multi-color electrochromism. | researchgate.net |

Cell Imaging Agents

The fluorescent properties of this compound derivatives also make them suitable for use as cell imaging agents in biological research. nih.govmdpi.commdpi.com These fluorescent probes can be used to visualize cellular structures and processes with high spatial and temporal resolution. nih.gov

One notable example is the use of a poly(9,9-diheptylfluorene-alt-9,9-di-p-tolyl-9H-fluorene) copolymer as a reference/antennae dye in phosphorescent nanoparticles for oxygen sensing in neural cells. nih.govresearchgate.net These nanoparticles, which are permeable to cells, allow for the monitoring of local oxygen levels, providing insights into cellular metabolism and pathological states like hypoxia. nih.gov The nanoparticles were shown to efficiently stain primary neurons, astrocytes, and PC12 cells, enabling detailed oxygen imaging experiments. nih.govfh-muenster.de

Furthermore, fluorene derivatives have been explored for two-photon absorption (2PA) bioimaging. nih.gov 2PA microscopy offers advantages such as deeper tissue penetration and reduced phototoxicity. The development of fluorene-based fluorophores with high 2PA cross-sections is an active area of research, aiming to create more efficient probes for in vivo imaging. nih.gov

Table 5: Applications of this compound Derivatives in Cell Imaging

| Derivative/System | Application | Imaging Modality | Key Finding | Reference |

|---|---|---|---|---|

| Poly(fluorene copolymer) nanoparticles | Oxygen sensing in neural cells | Phosphorescence Lifetime Imaging (PLIM) | Efficient staining and monitoring of local O₂ levels. | nih.govresearchgate.netfh-muenster.de |

Structure Property Relationships and Molecular Engineering in 9,9 Di P Tolyl 9h Fluorene Systems

Influence of Substituents at the 9-Position on Material Stability and Reactivity

The substituents at the 9-position of the fluorene (B118485) core have a profound impact on the material's stability and reactivity. The introduction of two p-tolyl groups at this position, creating a sp³-hybridized carbon, significantly enhances the thermal and morphological stability of the molecule. psu.edu The bulky nature of the tolyl groups introduces steric hindrance, which can prevent close intermolecular packing and inhibit crystallization. nih.gov This is a desirable trait for the formation of stable amorphous films, which are crucial for the longevity and performance of organic electronic devices. psu.edu The presence of these bulky substituents can lead to materials with high glass-transition temperatures (Tg) and thermal decomposition temperatures (Td). For instance, an anthracene (B1667546) derivative end-capped with 9-p-tolylfluoren-9-yl groups exhibited a high Td of 510 °C and a Tg of 227 °C, highlighting the exceptional stability imparted by the tolyl-fluorene moiety. psu.edu

The reactivity of the fluorene unit is also influenced by the 9-position substituents. While the C9 protons of an unsubstituted fluorene are acidic and reactive, the disubstitution with p-tolyl groups effectively passivates this position, preventing unwanted reactions that could degrade the material. labxing.com However, the fluorene core itself can be functionalized at other positions, and the electronic properties of the tolyl groups can influence the reactivity of the entire molecule. The tolyl groups are generally considered to be electron-donating, which can affect the electron density of the fluorene system and its susceptibility to electrophilic or nucleophilic attack at other positions. missouristate.edu

Correlation Between Molecular Structure and Electronic Energy Levels

The electronic energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are intrinsically linked to the molecular structure of 9,9-Di-p-tolyl-9H-fluorene derivatives. The p-tolyl groups at the 9-position, while not in direct conjugation with the fluorene's π-system due to the sp³ carbon, can influence the electronic properties through steric and inductive effects.

Studies on related fluorene derivatives provide insight into these correlations. For example, in a series of hole-transporting materials based on a fluorene core, the introduction of tolyl groups on terminal N,N-diphenylamino moieties at the 2 and 7 positions of a 9,9-dimethylfluorene core demonstrated a clear impact on the HOMO and LUMO levels. mdpi.com While the core of the specific molecule under discussion is this compound, the principles of how peripheral tolyl groups affect the electronic structure are relevant.

In the study of 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) and its derivatives, the HOMO and LUMO energy levels were shown to be tunable by adjusting the number of terminal methyl groups on the tolyl substituents. mdpi.com This demonstrates that modifications to the tolyl groups, even when they are not directly attached to the fluorene's C9 position, can systematically alter the electronic energy levels.

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (Eg) (eV) |

|---|---|---|---|

| DDF | -5.25 | -2.15 | 3.10 |

| 2M-DDF | -5.19 | -2.09 | 3.10 |

| 4M-DDF | -5.12 | -2.02 | 3.10 |

Data for 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF), 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), and 2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF). mdpi.com The LUMO levels are estimated from the HOMO levels and the optical band gap.

The data indicates that the addition of electron-donating methyl groups to the terminal tolyl substituents raises both the HOMO and LUMO energy levels. mdpi.com This tunability is a key aspect of molecular engineering.

Engineering Energy Levels and Steric Configuration through Substituent Adjustment

The energy levels and steric configuration of materials based on this compound can be precisely engineered through the strategic adjustment of substituents. The bulky and rigid nature of the di-p-tolyl-fluorene unit provides a stable platform for further functionalization.

By introducing different functional groups to the p-tolyl moieties or to other positions on the fluorene backbone, it is possible to fine-tune the HOMO and LUMO energy levels to match the requirements of specific electronic devices. For example, the incorporation of electron-donating groups, such as methoxy (B1213986) or additional methyl groups, on the tolyl rings would be expected to raise the HOMO level, facilitating hole injection. missouristate.edursc.org Conversely, the introduction of electron-withdrawing groups, such as fluorine or cyano groups, would lower both the HOMO and LUMO levels, which can be beneficial for electron-transporting materials. encyclopedia.pub

The steric configuration can also be manipulated. While the two p-tolyl groups at the 9-position already create significant steric bulk, further substitution on these rings can modulate the intermolecular interactions and the morphology of thin films. nih.gov Increasing the steric hindrance can help to prevent π-stacking and the formation of aggregates, which can act as quenching sites and reduce the efficiency of light-emitting devices. acs.org This steric control is crucial for achieving stable amorphous films with good morphological stability. psu.edu

Strategies for Restricting Pi-Conjugation Length to Achieve Desired Triplet Energies

This interruption of conjugation is a key strategy for maintaining a high triplet energy. rsc.org In contrast to fully conjugated systems where the triplet energy tends to decrease with increasing conjugation length, the segmented nature of this compound helps to keep the triplet energy high, typically close to that of the fluorene chromophore itself. ucl.ac.uk

Further strategies to ensure a high triplet energy in materials based on this compound include:

Avoiding extended conjugation: When functionalizing the fluorene core or the tolyl groups, it is important to avoid introducing substituents that would create a long, uninterrupted chain of π-conjugation.

Utilizing non-conjugated linkers: If different chromophores are to be connected to the this compound unit, using non-conjugated linkers can help to preserve the high triplet energy of the individual components.

Designing for Enhanced Thermal and Morphological Stability in Device Fabrication

The design of materials for organic electronic devices must prioritize thermal and morphological stability to ensure long operational lifetimes. The this compound unit is an excellent building block for achieving these properties. The rigid and bulky nature of the tolyl groups at the 9-position contributes significantly to the formation of stable amorphous glasses with high glass transition temperatures (Tg). psu.edu

Materials incorporating the 9-p-tolylfluoren-9-yl moiety have demonstrated exceptional thermal stability. For example, 2-tert-butyl-9,10-bis[40-(9-p-tolyl-fluoren-9-yl)biphenyl-4-yl]anthracene (BFAn) exhibits a high thermal decomposition temperature of 510°C and a glass transition temperature of 227°C. psu.edu This high stability is attributed to the rigid fluorene end-groups which prevent crystallization and lead to the formation of high-quality, morphologically stable amorphous films. psu.edu

To further enhance these properties in materials based on this compound, the following design principles can be applied:

Increasing molecular weight and rigidity: Incorporating the this compound unit into larger, more rigid molecular structures can further enhance thermal stability. psu.edu

Cross-linking: The introduction of cross-linkable groups, for example on the tolyl substituents, can lead to the formation of a robust network structure upon thermal or photo-curing, which can "lock in" the desired morphology and prevent changes during device operation.

Understanding Destructive Interference Effects on Molecular Conductance

Quantum interference is a phenomenon that can significantly influence the charge transport properties of single molecules. In certain molecular geometries, destructive quantum interference can lead to a suppression of conductance, making the molecule an insulator, while constructive interference can enhance conductance.

In the case of this compound, the fluorene unit itself can be considered a bridged biphenyl (B1667301) with a para-like linkage. However, the sp³ carbon at the 9-position acts as a bridging atom that disrupts the π-conjugation. Studies on similar systems with bridging atoms suggest that these can alleviate the effects of destructive interference in meta-connected molecules and partially mask constructive interference in para-connected molecules. The presence of the tolyl groups at the 9-position would further influence the electronic pathways and interference patterns. A detailed theoretical and experimental investigation would be necessary to fully elucidate the nature of quantum interference in this compound and its derivatives.

Impact of Terminal Units on Photophysical Properties and Performance

The photophysical properties and device performance of materials based on the this compound scaffold are highly sensitive to the nature of the terminal units attached to the fluorene core or the tolyl substituents. By strategically choosing these terminal groups, properties such as absorption and emission wavelengths, fluorescence quantum yield, and charge carrier mobility can be fine-tuned.

For example, in the case of 2,7-disubstituted 9,9-dimethylfluorene derivatives, the introduction of N,N-diphenylamino terminal groups with p-tolyl substituents (as in 2M-DDF) has been shown to create efficient hole-transporting materials. mdpi.comnih.gov The tolyl groups on the terminal amines influence the steric and electronic properties, leading to tunable energy levels and good morphological stability. mdpi.comresearchgate.net

A study on a series of these compounds, DDF, 2M-DDF, and 4M-DDF, revealed that the number of methyl groups on the terminal tolyl units could be used to adjust the HOMO energy levels from -5.25 eV to -5.12 eV. mdpi.com These materials exhibited fluorescence maxima at around 410 nm. mdpi.com The device incorporating 2M-DDF as the hole-transporting layer showed a significantly higher luminous efficiency compared to a standard material, demonstrating the positive impact of the terminal tolyl-amine units on device performance. nih.gov This highlights the importance of terminal group engineering in optimizing the photophysical properties and performance of this compound based materials.

Emerging Research and Future Perspectives for 9,9 Di P Tolyl 9h Fluorene

Development of Novel Building Blocks for Advanced Materials Design